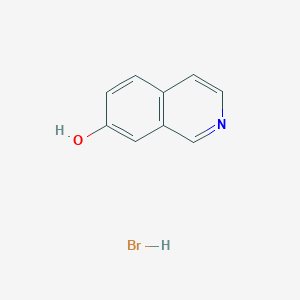

Isoquinolin-7-ol hydrobromide

Description

Properties

IUPAC Name |

isoquinolin-7-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTONOWNGHQVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinolin 7 Ol Hydrobromide and Advanced Isoquinoline Derivatives

Established Synthetic Pathways to the Isoquinoline (B145761) Nucleus

The construction of the fundamental isoquinoline core has been a subject of extensive research for over a century, leading to the development of several classical and modern synthetic methodologies.

Classical Cyclization Reactions

A cornerstone of isoquinoline synthesis lies in a series of named reactions that rely on the intramolecular cyclization of appropriately substituted acyclic precursors. These methods, while traditional, remain highly relevant in contemporary organic synthesis.

The Bischler-Napieralski reaction is a widely employed method that involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org These intermediates can then be dehydrogenated to afford the aromatic isoquinoline ring system. wikipedia.org The reaction is particularly effective when the aromatic ring is activated with electron-donating groups. jk-sci.com

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.orgjk-sci.com This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. wikipedia.org The reaction conditions can often be milder for electron-rich aromatic rings. chemeurope.com

The Pomeranz-Fritsch reaction , also known as the Pomeranz-Fritsch cyclization, is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org The reaction proceeds via the formation of a benzalaminoacetal intermediate, which then cyclizes under strong acid conditions. chemistry-reaction.com

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that utilizes a β-hydroxy- or β-alkoxy-β-phenylethylamide as the starting material. The cyclization, promoted by a dehydrating agent, directly yields the fully aromatic isoquinoline without the need for a separate dehydrogenation step. researchgate.net

Interactive Data Table: Comparison of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Key Reagents | Intermediate/Product |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline (B110456) |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Pictet-Gams | β-Hydroxy/Alkoxy-β-phenylethylamide | Dehydrating agent (e.g., P₂O₅) | Isoquinoline |

Modern Transition Metal-Catalyzed Annulation Reactions

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including isoquinolines. These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance. Palladium, rhodium, and ruthenium are among the most frequently utilized metals for these transformations. mdpi.com These reactions typically proceed via C-H bond activation and subsequent annulation with a suitable coupling partner, such as an alkyne or an alkene, to build the isoquinoline ring in a convergent manner. nio.res.inmdpi.comorganic-chemistry.org For instance, palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com

Interactive Data Table: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis

| Catalyst System | Starting Materials | Coupling Partner | Product Type | Reference |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-Methoxybenzamide | 2,3-Allenoic acid ester | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

| [Cp*RhCl₂]₂ / CsOAc | N-Alkoxybenzamide | Internal alkyne | N-H Isoquinolone | mdpi.com |

| Ru(II) catalyst | Primary benzylamine | Sulfoxonium ylide | Isoquinoline | organic-chemistry.org |

Targeted Synthesis of Hydroxylated Isoquinolines and Their Hydrobromide Salts

The synthesis of specifically substituted isoquinolines, such as isoquinolin-7-ol, requires precise control over regiochemistry.

Regioselective Functionalization Strategies at the 7-Position

Achieving regioselective functionalization at the C7 position of the isoquinoline nucleus can be challenging. One common strategy involves the synthesis of a precursor with a directing group or a pre-installed functional group that can be converted to a hydroxyl group. For example, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been achieved through a multi-step sequence starting from a suitably substituted precursor. beilstein-journals.org This often involves the use of a methoxy (B1213986) group as a precursor to the hydroxyl group, which can be cleaved in a later step.

Modern C-H activation strategies offer a more direct approach. While remote C-H functionalization of quinolines and isoquinolines can be complex, specific directing groups can guide metallation and subsequent functionalization to the desired position. For instance, while not a direct hydroxylation, regioselective silylation at the C7 position of isoquinolines has been observed, which could potentially be converted to a hydroxyl group. nih.gov The electronic properties of substituents on the isoquinoline ring can also influence the regioselectivity of dehydrogenation reactions in dihydroisoquinoline precursors, leading to either 1,7- or 1,8-substituted products. rsc.org

Counter-Ion Exchange and Salt Formation Dynamics

The conversion of isoquinolin-7-ol to its hydrobromide salt is a crucial step for its isolation, purification, and formulation. This is typically achieved by treating a solution of the free base with hydrobromic acid (HBr). The nitrogen atom of the isoquinoline ring, being basic, readily accepts a proton from the strong acid HBr, forming the corresponding isoquinolinium hydrobromide salt.

The choice of solvent is important in this process. Solvents in which the hydrobromide salt is sparingly soluble are often preferred to facilitate its precipitation and isolation. Common solvents for this purpose include ethers like diethyl ether or alcohols like ethanol (B145695) or isopropanol. The hydrobromic acid can be used as an aqueous solution or as a solution in a non-aqueous solvent like acetic acid. For instance, alkyl bromides can be prepared from alcohols using hydrobromic acid, often in the presence of sulfuric acid. orgsyn.org A similar principle applies to the formation of hydrobromide salts of nitrogenous bases.

The process involves the protonation of the isoquinoline nitrogen by HBr, leading to the formation of the isoquinolinium cation and the bromide anion. These ions then arrange in a crystal lattice to form the salt.

Stereoselective Synthesis and Derivatization Approaches

The introduction of chirality into the isoquinoline framework is of paramount importance, as many biologically active isoquinoline alkaloids are chiral. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

The Pictet-Spengler reaction, for example, can be rendered asymmetric by using a chiral β-arylethylamine or by employing a chiral catalyst. jk-sci.com This allows for the stereocontrolled formation of new chiral centers in the resulting tetrahydroisoquinoline ring. Similarly, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines, often prepared via the Bischler-Napieralski reaction, is a common method for accessing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov

Furthermore, stereoselective derivatization of a pre-existing isoquinoline scaffold can be a powerful tool. For instance, the C1 position of a 3,4-dihydroisoquinoline can be functionalized stereoselectively through various nucleophilic addition reactions. While specific examples for the stereoselective derivatization of isoquinolin-7-ol are less common in the literature, the principles of asymmetric synthesis can be applied to introduce chiral substituents, potentially at positions other than the hydroxylated ring, or to perform reactions on the nitrogen atom that introduce chirality.

Asymmetric Synthesis of Isoquinoline Derivatives

The asymmetric synthesis of isoquinoline derivatives, especially 1-substituted tetrahydroisoquinolines, is of paramount importance as the biological activity of these compounds is often dependent on their stereochemistry. A variety of strategies have been developed to achieve high enantioselectivity in the formation of these chiral centers.

One notable approach involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs). The classical Bischler-Napieralski reaction is a common method for preparing the prochiral DHIQ precursors. Subsequent asymmetric reduction of the C=N bond introduces the chirality at the C1 position. For instance, the asymmetric chemical reduction of 1-benzyl-6-methoxy-3,4-dihydroisoquinolines has been employed to produce chiral 1-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinolines, which are valuable intermediates for the synthesis of morphinan (B1239233) compounds. nih.gov

Transition-metal-catalyzed asymmetric hydrogenation is another powerful tool. mdpi.com Rhodium, iridium, and ruthenium complexes with chiral ligands have been successfully utilized for the asymmetric hydrogenation of isoquinolines, dihydroisoquinolines, and related enamines. mdpi.com The choice of catalyst, chiral ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee). For example, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for the synthesis of chiral tetrahydroisoquinolines. mdpi.com

Organocatalysis has also emerged as a valuable strategy. Chiral primary amines can catalyze the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles to construct complex chiral tetrahydroisoquinoline scaffolds with good to excellent diastereoselectivities and enantioselectivities. mdpi.com

A summary of selected asymmetric syntheses of isoquinoline derivatives is presented in the table below.

| Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) |

| Iridium Complex | 1-Alkyl DHIQs | Chiral 1-Alkyl THIQs | High | High |

| Rhodium Complex | Enamines | Chiral Tertiary Amines with THIQ core | Good | High |

| Chiral Primary Amine | C,N-Cyclic Azomethine Imine | Dinitrogen-fused heterocycles | High | up to 96 |

Diastereoselective and Enantioselective Routes

Diastereoselective and enantioselective strategies are often intertwined in the synthesis of complex isoquinoline alkaloids with multiple stereocenters. These methods frequently employ chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction.

A powerful combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization has been utilized for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com In this approach, the stereoselectivity is directed by a chiral amine component in the Petasis reaction, leading to the formation of a chiral intermediate that then undergoes the Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline core with high diastereoselectivity. mdpi.com The diastereomeric products can often be separated, providing access to enantiomerically pure compounds.

The table below summarizes key findings in diastereoselective and enantioselective routes to advanced isoquinoline derivatives.

| Method | Chiral Source | Key Intermediate | Final Product | Diastereomeric Ratio (d.r.) / ee (%) |

| Petasis reaction & Pomeranz–Fritsch–Bobbitt cyclization | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Chiral oxazin-2-one | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 3:1 d.r. |

| Chiral Sulfinylimine Chemistry | (S)-N-tert-butanesulfinimine | Chiral amine | (S)-O-methylbharatamine | 88% ee |

| Pomeranz–Fritsch–Bobbitt cyclization | Chiral Oxazolidine | Chiral aminoacetal | (S)-(–)-salsolidine | up to 76% ee |

These methodologies highlight the versatility of modern synthetic chemistry in accessing structurally complex and stereochemically defined isoquinoline derivatives, which are essential for the development of new therapeutic agents. The synthesis of the parent Isoquinolin-7-ol hydrobromide can be achieved from precursors such as 7-methoxyisoquinoline (B1361142) through demethylation followed by treatment with hydrobromic acid.

Chemical Reactivity and Mechanistic Studies of Isoquinolin 7 Ol Hydrobromide

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a key site for synthetic modification, enabling the introduction of a wide array of functional groups through protection/deprotection strategies and various functionalization reactions.

Protection and Deprotection Methodologies

To facilitate reactions at other positions of the isoquinoline (B145761) core without interference from the acidic phenolic proton, the hydroxyl group is often temporarily masked using a protecting group. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal.

Common strategies for the protection of phenolic hydroxyls, applicable to isoquinolin-7-ol, include conversion to ethers, esters, or silyl (B83357) ethers.

Ether Formation : Benzyl (B1604629) ethers are widely used due to their stability under a variety of reaction conditions. They are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Deprotection is cleanly effected by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl group to regenerate the hydroxyl and yields toluene (B28343) as a byproduct.

Silyl Ethers : Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are common protecting groups. They are installed using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Their stability to non-acidic conditions varies with the steric bulk of the alkyl groups on the silicon atom (TIPS > TBDMS > TMS). Deprotection is readily achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Ester Formation : Acetyl (Ac) or pivaloyl (Piv) esters can serve as protecting groups. They are formed by reacting the phenol (B47542) with an acyl chloride or anhydride. However, their utility is limited by their susceptibility to hydrolysis under both acidic and basic conditions.

Table 1: Common Protecting Groups for the Phenolic Hydroxyl of Isoquinolin-7-ol

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stability Profile |

|---|---|---|---|---|

| Benzyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C | Stable to acid, base, and many organometallics. |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF; mild acid | Stable to base; cleaved by acid and fluoride. |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF; acid | More stable to acid than TBDMS due to steric hindrance. |

| Acetyl | Ac | Ac₂O, Pyridine (B92270) | Mild acid or base (e.g., K₂CO₃, MeOH) | Labile to both acidic and basic hydrolysis. |

O-Functionalization and Coupling Reactions

The nucleophilic character of the phenolic oxygen allows for a variety of O-functionalization reactions, including alkylation, acylation, and modern cross-coupling reactions.

O-Alkylation and O-Acylation:

O-Alkylation involves the formation of an ether bond. This is typically achieved by treating isoquinolin-7-ol with an alkyl halide in the presence of a base (Williamson ether synthesis). A study on the alkylation of related isoquinolinols under Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD) has shown that O-alkylation is a predominant pathway, though competition with N-alkylation can occur depending on the specific substrate and reaction conditions. wikipedia.orgorganic-chemistry.org

O-Acylation yields an ester and is readily accomplished by reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. illinois.edu These reactions are generally high-yielding and proceed under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods allow for the formation of aryl or vinyl ethers through C-O cross-coupling. While specific examples utilizing isoquinolin-7-ol are not prevalent in foundational literature, the principles of established reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings are applicable.

Buchwald-Hartwig O-Arylation : This reaction enables the formation of diaryl ethers by coupling an alcohol (in this case, the phenolic hydroxyl of isoquinolin-7-ol) with an aryl halide or triflate. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a strong base.

Suzuki-Miyaura Coupling : Though more commonly used for C-C bond formation, variations of the Suzuki reaction can be employed for C-O coupling. This would involve reacting a derivative of isoquinolin-7-ol with a boronic acid in the presence of a palladium or copper catalyst.

These coupling reactions have significantly expanded the ability to synthesize complex molecules by allowing for the formation of previously challenging C-O bonds under relatively mild conditions.

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the isoquinoline ring system. In isoquinolin-7-ol hydrobromide, this nitrogen is protonated.

Protonation Equilibria and Quaternization Reactions

Being an analog of pyridine, the isoquinoline nitrogen is weakly basic. The pKa of the conjugate acid of unsubstituted isoquinoline is 5.14. wikipedia.org The presence of the electron-donating hydroxyl group at the C-7 position is expected to slightly increase the basicity compared to the parent isoquinoline. In the hydrobromide salt, the nitrogen exists as a positively charged isoquinolinium ion.

Quaternization Reactions: The nitrogen atom can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary isoquinolinium salts. mdpi.com For instance, reaction with an alkyl halide (e.g., CH₃I) or an alkyl tosylate leads to the formation of an N-alkyl-7-hydroxyisoquinolinium salt. This reaction permanently introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. A study on the synthesis of 5-hydroxyisoquinolinium salts demonstrated that quaternization with various long-chain alkyl bromides proceeds efficiently to yield the corresponding N-alkylated products. nih.gov

Adduct Formation with Lewis Acids

The nitrogen lone pair can coordinate with Lewis acids to form adducts. youtube.com Common Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can accept the electron pair from the nitrogen, forming a coordination complex. This interaction enhances the electron-deficient nature of the isoquinoline ring system, further activating it towards nucleophilic attack and deactivating it towards electrophilic attack. In the context of isoquinolin-7-ol, the Lewis acid could potentially coordinate with either the nitrogen or the phenolic oxygen, or chelate with both, depending on the specific Lewis acid and reaction conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Ring System

The isoquinoline ring is a bicyclic heteroaromatic system, and its reactivity in substitution reactions is dictated by the electronic properties of both the benzene (B151609) and pyridine rings, as well as the influence of the C-7 hydroxyl group.

Electrophilic Aromatic Substitution (SₑAr): Electrophilic attack on the isoquinoline ring system occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. In the case of this compound, the reaction medium is acidic, and the nitrogen atom is protonated, further deactivating the pyridine ring. The hydroxyl group at C-7 is a powerful activating, ortho-, para-directing group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group, which are C-6 and C-8.

Halogenation : Enzymatic chlorination of 7-hydroxyquinoline (B1418103) has been shown to yield 7-hydroxy-8-chloroquinoline, demonstrating the strong directing effect of the C-7 hydroxyl group to the C-8 position. thieme-connect.de

Nitration : Studies on 7-alkoxyisoquinolines show that nitration occurs selectively at the C-8 position. This provides strong evidence that the oxygen substituent at C-7 directs incoming electrophiles to the adjacent C-8 position.

Sulfonation : While unsubstituted isoquinoline undergoes sulfonation primarily at the C-5 position, the powerful activating and directing effect of the C-7 hydroxyl group in isoquinolin-7-ol would be expected to favor substitution at C-8 and/or C-6. thieme-connect.de

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally difficult to perform on highly deactivated systems like protonated isoquinolines. wikipedia.orgrsc.org If conditions could be found to effect such a reaction, substitution would be anticipated at the C-8 position, guided by the hydroxyl group.

Table 2: Regioselectivity of Electrophilic Substitution on Isoquinolin-7-ol

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Halogenation | X⁺ (e.g., from Cl₂) | 8-Halo-isoquinolin-7-ol |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 8-Nitro-isoquinolin-7-ol |

| Sulfonation | SO₃ (from H₂SO₄/SO₃) | Isoquinolin-7-ol-8-sulfonic acid |

Nucleophilic Aromatic Substitution (SₙAr): Direct nucleophilic substitution of hydrogen on the isoquinoline ring is generally difficult. Such reactions typically occur on the electron-deficient pyridine ring, with the C-1 position being the most reactive towards nucleophiles. The presence of the hydroxyl group on the benzene ring does not significantly facilitate nucleophilic attack on the pyridine ring.

However, nucleophilic substitution can be achieved under specific circumstances:

Activation by Oxidation : In a notable transformation, the oxidation of isoquinolin-7-ol in the presence of copper(II) acetate (B1210297) and a secondary amine leads to the formation of a quinone-like structure that incorporates the amine. thieme-connect.de This reaction proceeds through a pathway that can be considered a nucleophilic substitution of a hydrogen atom on the oxidized ring.

Substitution via a Leaving Group : If the hydroxyl group at C-7 is converted into a good leaving group, such as a triflate (-OTf) or tosylate (-OTs), nucleophilic aromatic substitution at the C-7 position becomes feasible. Similarly, if a halogen were present on the benzene ring (e.g., at C-8), it could potentially be displaced by a strong nucleophile, although such reactions are challenging on electron-rich rings unless activated by other strongly electron-withdrawing groups. wikipedia.org

Regiochemical Control in Ring Functionalization

The functionalization of the isoquinoline ring is dictated by the electronic nature of its constituent pyridine and benzene rings. Generally, electrophilic substitution reactions occur on the electron-rich benzene ring, typically at positions C5 and C8. Conversely, nucleophilic substitution is favored at the electron-deficient C1 position of the pyridine ring.

In isoquinolin-7-ol, the hydroxyl group at C7 is a potent activating group, which exerts significant directing effects on electrophilic aromatic substitution. This electron-donating group enhances the nucleophilicity of the benzene ring, particularly at the positions ortho and para to itself. Consequently, electrophilic attack is strongly directed to the C8 position. For instance, the nitration of 7-alkoxyisoquinolines, such as 7-ethoxy- and 7-butoxyisoquinoline, occurs selectively at the C8 position thieme-connect.de. This regioselectivity is attributed to the powerful directing effect of the oxygen-containing substituent, which overrides the intrinsic preference of the unsubstituted isoquinoline to nitrate (B79036) at C5 thieme-connect.de. A similar outcome is observed in the nitration of 7-methoxy-6-methylisoquinoline, where the methoxy (B1213986) group's directing influence leads to the formation of 7-methoxy-6-methyl-8-nitroisoquinoline thieme-connect.de.

This principle of regiochemical control by activating substituents is a cornerstone of synthetic strategies involving substituted isoquinolines. The predictable nature of these substitutions allows for the controlled synthesis of polysubstituted isoquinoline derivatives.

Table 1: Regioselectivity in the Nitration of 7-Substituted Isoquinolines

| 7-Substituent | Product | Reference |

| -OC₂H₅ (Ethoxy) | 7-Ethoxy-8-nitroisoquinoline | thieme-connect.de |

| -OC₄H₉ (Butoxy) | 7-Butoxy-8-nitroisoquinoline | thieme-connect.de |

| -OCH₃ (Methoxy) at C7 and -CH₃ at C6 | 7-Methoxy-6-methyl-8-nitroisoquinoline | thieme-connect.de |

Oxidation and Reduction Pathways of the Isoquinoline Core

The isoquinoline core can undergo both oxidation and reduction, leading to a variety of important structural motifs. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation:

The oxidation of isoquinolin-7-ol can lead to the formation of quinones. In a notable transformation, isoquinolin-7-ol reacts with oxygen in the presence of copper(II) acetate and a secondary amine to yield a quinone that also incorporates the amine substituent thieme-connect.de. This reaction likely proceeds through the initial oxidation of the phenol to a quinone, followed by a nucleophilic substitution of a hydrogen atom by the amine thieme-connect.de.

Under more forceful conditions, such as with hot, concentrated, and acidified potassium permanganate (B83412), the aromatic system of isoquinoline can be cleaved. This oxidative degradation breaks the carbon-carbon double bonds, ultimately leading to the formation of carboxylic acids libretexts.org. For the parent isoquinoline, oxidation with alkaline potassium permanganate results in a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating the cleavage of the pyridine and benzene rings, respectively.

Reduction:

The reduction of the isoquinoline nucleus typically involves the hydrogenation of the pyridine ring, which is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method to achieve this transformation. For example, isoquinoline and 3-methylisoquinoline (B74773) are hydrogenated to their corresponding 1,2,3,4-tetrahydro derivatives when treated with hydrogen gas over Adams' platinum catalyst in a glacial acetic acid solvent gatech.edu. This reaction proceeds to the tetrahydro stage, after which further hydrogenation does not readily occur under these conditions gatech.edu. It is well-established that the reduction of the C=N double bond in dihydroisoquinoline intermediates with sodium borohydride (B1222165) also yields the tetrahydroisoquinoline product. By analogy, the catalytic hydrogenation of this compound is expected to selectively reduce the pyridine ring, affording 1,2,3,4-tetrahydroisoquinolin-7-ol.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Oxidation | O₂, Cu(OAc)₂, secondary amine | Amino-substituted quinone | thieme-connect.de |

| Oxidation | Hot, concentrated, acidified KMnO₄ | Ring-cleavage products (Carboxylic acids) | libretexts.org |

| Reduction | H₂, Adams' catalyst (PtO₂), acetic acid | 1,2,3,4-Tetrahydroisoquinoline | gatech.edu |

Participation in Intermolecular Reactions and Cycloadditions

The isoquinoline scaffold can participate in various intermolecular reactions, including powerful bond-forming cycloaddition reactions, to construct complex polycyclic systems. These reactions leverage the π-electron system of the isoquinoline ring.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings wikipedia.org. Isoquinoline derivatives can be synthesized through Diels-Alder reactions of 2(1H)-pyridones bearing an electron-withdrawing group with substituted 1,3-butadienes nih.gov. While the aromaticity of the isoquinoline ring system makes it a relatively unreactive diene, it can participate in cycloaddition reactions under appropriate conditions, particularly when the dienophile is highly reactive wikipedia.org. The hydroxyl group in isoquinolin-7-ol would increase the electron density of the benzene portion of the molecule, potentially influencing its reactivity as the diene component in a Diels-Alder reaction.

1,3-Dipolar Cycloadditions:

1,3-dipolar cycloadditions are versatile reactions for constructing five-membered heterocyclic rings wikipedia.orgorganic-chemistry.org. Isoquinoline-derived C,N-cyclic azomethine imines have been effectively utilized as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as allyl alkyl ketones nih.gov. These reactions proceed under mild conditions and offer a pathway to chiral-substituted tetrahydroisoquinoline skeletons, which are prevalent in numerous bioactive alkaloids nih.gov. The formation of N-fused isoquinolines has been achieved through 1,3-dipolar cycloaddition reactions, highlighting the utility of this method in building complex molecular architectures researchgate.net. The isoquinolin-7-ol scaffold could be incorporated into such 1,3-dipolar systems, enabling the synthesis of novel polycyclic heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Isoquinolin-7-ol hydrobromide is characterized by signals in the aromatic region, corresponding to the protons on the bicyclic ring system. The protonation at the nitrogen atom causes a general downfield shift (deshielding) for protons in the pyridine (B92270) ring (H-1, H-3, H-4) compared to the free base. A broad, exchangeable signal corresponding to the N-H proton is also expected.

The ¹³C NMR spectrum provides information on the carbon framework. Similar to the proton spectrum, carbons within the pyridinium (B92312) ring (C-1, C-3, C-4, C-8a) are deshielded due to the positive charge on the nitrogen. The carbon bearing the hydroxyl group (C-7) is observed at a characteristic downfield position.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~9.3 | s |

| H-3 | ~8.3 | d |

| H-4 | ~7.9 | d |

| H-5 | ~7.8 | d |

| H-6 | ~7.3 | d |

| H-8 | ~7.6 | s |

| 7-OH | Variable (broad) | s |

| N-H | Variable (broad) | s |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~145 |

| C-4 | ~122 |

| C-4a | ~136 |

| C-5 | ~129 |

| C-6 | ~118 |

| C-7 | ~158 |

| C-8 | ~110 |

| C-8a | ~130 |

Note: The chemical shifts are predictive and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the isoquinoline (B145761) core. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as H-3 and H-4 on the pyridine ring, and a separate spin system for the protons on the benzene (B151609) ring (H-5, H-6, and H-8). sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton at H-1 would show a cross-peak to the carbon at C-1. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include the signal from H-1 to carbons C-3 and C-8a, and from H-8 to carbons C-7 and C-4a, confirming the fusion of the two rings and the position of the hydroxyl group. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A key NOESY correlation expected for the isoquinoline structure is between H-1 and H-8, which are spatially proximate across the bay region of the bicyclic system. researchgate.netmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. longdom.org This precision allows for the determination of the exact elemental formula. For this compound, analysis would be performed on the cation, Isoquinolin-7-ol ([C₉H₇NO]H⁺). The theoretical monoisotopic mass of this cation is 146.06004 Da. An experimental HRMS measurement confirming this exact mass would provide unequivocal evidence for the molecular formula C₉H₈NO⁺.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern serves as a structural fingerprint. The fragmentation of isoquinoline alkaloids often involves characteristic losses of small neutral molecules. nih.govnih.gov For the protonated Isoquinolin-7-ol, a plausible fragmentation pathway involves:

Initial Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds is the neutral loss of CO (28 Da) from the molecular ion.

Subsequent Loss of Hydrogen Cyanide (HCN): Following the initial fragmentation, the pyridine ring can cleave to lose HCN (27 Da), a characteristic fragmentation for nitrogen-containing aromatic heterocycles.

This predictable fragmentation pattern provides strong corroborating evidence for the presence of both the phenol (B47542) and isoquinoline moieties within the structure.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These two techniques are often complementary. spectroscopyonline.com For this compound, the spectra would be dominated by several key vibrational modes. nih.govnih.gov

N⁺-H Stretching: A very broad and strong absorption band is expected in the FT-IR spectrum, typically in the 2500-3000 cm⁻¹ range, which is characteristic of the stretching vibration of the protonated amine (pyridinium) N⁺-H bond.

O-H Stretching: A broad absorption band corresponding to the phenolic hydroxyl group is expected around 3200-3400 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a series of sharp bands above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds occur in the fingerprint region, approximately between 1500 and 1650 cm⁻¹. These bands are often strong in both FT-IR and Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| O-H stretch | 3200 - 3400 | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| N⁺-H stretch | 2500 - 3000 | FT-IR |

| C=N stretch | 1620 - 1650 | FT-IR, Raman |

| C=C aromatic stretch | 1500 - 1600 | FT-IR, Raman |

Characterization of Key Functional Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups present within a molecule. For this compound, these techniques would be employed to identify and characterize the vibrations of its key structural motifs.

Due to the absence of specific experimental spectra for this compound in the reviewed literature, a representative table of expected vibrational frequencies for the key functional groups is presented below. These values are based on established ranges for similar aromatic and heterocyclic compounds. The protonation of the isoquinoline nitrogen to form the hydrobromide salt would be expected to induce shifts in the vibrational frequencies of the heterocyclic ring system, and a prominent N-H stretching vibration would be anticipated.

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| N-H (Hydrobromide) | Stretching | 2800-3200 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Heterocycle) | Stretching | 1300-1400 |

| C-O (Phenolic) | Stretching | 1200-1300 |

| C-H (Aromatic) | Out-of-plane Bending | 700-900 |

X-ray Crystallography

Single-crystal X-ray diffraction analysis would be the primary technique to unambiguously determine the solid-state structure of this compound. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the precise determination of atomic coordinates, thermal parameters, and unit cell dimensions.

As no published crystal structure for this compound could be located, a table summarizing the type of crystallographic data that would be obtained from such an analysis is provided below.

Table 2: Representative Crystallographic Data Parameters for a Crystalline Solid

| Parameter | Description |

| Chemical Formula | C₉H₈BrNO |

| Formula Weight | 226.07 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| F(000) | Structure factor at (000) |

| Crystal Size | Dimensions in mm |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature | T (K) |

| Reflections Collected | Total number of diffraction spots measured |

| Independent Reflections | Number of unique reflections |

| R-factors (R1, wR2) | Indicators of the quality of the structural model |

The data from single-crystal X-ray diffraction also reveals the nature of intermolecular interactions that stabilize the crystal lattice. For this compound, a rich network of non-covalent interactions would be expected. The protonated isoquinolinium nitrogen and the phenolic hydroxyl group would likely act as hydrogen bond donors, while the bromide anion and the oxygen atom could act as hydrogen bond acceptors.

The analysis would focus on identifying and characterizing these interactions, which are crucial for understanding the physical properties of the solid. Key interactions would likely include:

Hydrogen Bonding: Strong N⁺-H···Br⁻ and O-H···Br⁻ hydrogen bonds are anticipated to be primary features of the crystal packing. O-H···N or other hydrogen bonding motifs might also be present.

π-π Stacking: The aromatic rings of the isoquinoline system could engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

A detailed analysis of these interactions provides a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of isoquinolin-7-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing a foundational understanding of its chemical nature.

Geometry Optimization and Conformational Landscape Analysis

Before calculating molecular properties, it is essential to determine the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. The geometry optimization procedure systematically alters the coordinates of the atoms to find a structure with the lowest possible energy. mdpi.com This process is crucial because the molecular conformation dictates its physical and chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level corresponding to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Reference Isoquinoline Compound | -5.762 | -1.938 | 3.824 |

| Derivative 1 | -5.811 | -2.061 | 3.750 |

| Derivative 2 | -6.225 | -3.146 | 3.079 |

This table presents illustrative data from studies on isoquinoline derivatives to demonstrate the type of information generated from FMO analysis. The values are not specific to Isoquinolin-7-ol hydrobromide.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. avogadro.cc It is a valuable tool for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov

The MEP surface is color-coded to represent different electrostatic potential values. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In isoquinolin-7-ol, these would likely be concentrated around the electronegative oxygen and nitrogen atoms.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton and the proton on the nitrogen in the hydrobromide salt.

Green regions represent areas of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would clearly show a strong positive potential around the protonated nitrogen atom, highlighting its acidic character. The hydroxyl group would exhibit both a negative potential (on the oxygen) and a positive potential (on the hydrogen), indicating its ability to act as both a hydrogen bond acceptor and donor.

Mechanistic Probes through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions. It allows for the detailed exploration of reaction mechanisms, providing insights into the transformation from reactants to products. nih.gov

Elucidation of Reaction Pathways and Transition States

Computational methods can map out the entire energy profile of a chemical reaction, known as the reaction pathway. arxiv.org This involves identifying all intermediates and, crucially, the transition states (TS)—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov

For instance, computational studies on the isoquinoline scaffold have been used to explore mechanisms like ring-opening and denitrogenation reactions. Such studies calculate the energy barriers for different proposed pathways, helping to determine the most favorable reaction mechanism. By modeling the structures of transition states, chemists can understand the specific atomic interactions that facilitate or hinder a reaction, which is critical for catalyst design and reaction optimization. nih.gov

Prediction of Reactivity and Regioselectivity

A significant challenge in organic synthesis is controlling regioselectivity—the preferential reaction at one position over other possible positions. rsc.org Computational chemistry offers robust tools to predict the most likely site of reaction on a complex molecule like isoquinolin-7-ol.

The regioselectivity of electrophilic or nucleophilic substitution on the isoquinoline ring can be predicted by analyzing various calculated parameters:

Fukui Functions and Dual Descriptors: Derived from FMO theory, these descriptors quantify the reactivity of each atomic site in the molecule towards nucleophilic, electrophilic, or radical attack.

MEP Analysis: As discussed, the most negative (red) and positive (blue) regions on the MEP surface indicate the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis assign partial charges to each atom, suggesting that sites with higher negative charge are more susceptible to electrophiles, and vice-versa.

These predictive models are invaluable for planning synthetic routes, as they can guide the choice of reagents and reaction conditions to achieve the desired product with high selectivity, minimizing the formation of unwanted isomers. mdpi.com

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks and Energetics

Detailed computational analysis of the hydrogen bonding network and its energetics for this compound has not been specifically reported. In this compound, the protonated isoquinolinium nitrogen and the hydroxyl group are potential hydrogen bond donors. The bromide anion and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. A theoretical study on a related zwitterionic compound, 8-hydroxyquinolinium-7-carboxylate monohydrate, revealed N—H···O and O—H···O hydrogen bonds with calculated energies ranging from 3.33 to 7.75 kcal/mol. nih.gov While this provides context, the specific geometry and energetics for this compound would differ due to the presence of the bromide ion and the different substitution pattern.

Prediction of Physicochemical Descriptors for Chemical Design

The prediction of physicochemical descriptors for this compound through computational chemistry methods has not been specifically documented. Quantum chemical calculations are powerful tools for determining a wide range of molecular properties that are critical for chemical design and understanding structure-activity relationships. nih.gov These descriptors can include electronic properties (such as HOMO-LUMO gap, dipole moment, and electrostatic potential), steric properties, and thermodynamic properties. While DFT and other ab initio methods are routinely used for such predictions on various organic molecules, specific calculated values for this compound are not available in published research. nih.gov

Table of Predicted Physicochemical Descriptors

| Descriptor | Predicted Value | Method/Basis Set |

| Data not available | Data not available | Data not available |

| Data not available | Data not in available | Data not available |

| Data not available | Data not in available | Data not available |

No specific computational studies reporting predicted physicochemical descriptors for this compound were found in the available literature.

Applications of Isoquinolin 7 Ol Hydrobromide and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The isoquinoline (B145761) framework is a well-established "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds. Isoquinolin-7-ol hydrobromide, as a functionalized derivative, is a highly valuable building block for the synthesis of a diverse array of more complex nitrogen-containing heterocyclic compounds. nih.gov

The reactivity of this compound is twofold. The hydroxyl group at the 7-position can be readily transformed into other functional groups, such as ethers, esters, or triflates, allowing for its participation in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The isoquinoline ring system itself can undergo reactions like electrophilic substitution, influenced by the electron-donating nature of the hydroxyl group. This versatility enables chemists to introduce a wide range of substituents and build molecular complexity, leading to novel heterocyclic structures with potential applications in drug discovery and materials science. nih.gov

Below is a table representing the utility of this compound in the synthesis of various heterocyclic systems.

| Reaction Type | Reactant | Resulting Heterocyclic System | Potential Application Area |

| O-Alkylation | Alkyl Halides | 7-Alkoxyisoquinolines | Medicinal Chemistry |

| Suzuki Coupling (after conversion to triflate) | Aryl/Heteroaryl Boronic Acids | 7-Aryl/Heteroarylisoquinolines | Organic Electronics |

| Etherification | Epoxides | Isoquinoline-O-alkanol derivatives | Pharmaceutical Scaffolds |

| Buchwald-Hartwig Amination (after conversion to triflate) | Amines | 7-Amino-isoquinolines | Agrochemicals |

Precursor in the Construction of Fused-Ring Systems and Polycycles

The construction of fused-ring systems and polycyclic architectures is a significant challenge in organic synthesis, often requiring multi-step sequences. chemrxiv.org this compound and its derivatives can serve as key precursors for accessing such complex molecular frameworks. The isoquinoline nucleus provides a rigid foundation upon which additional rings can be annulated.

Methodologies such as intramolecular cyclizations, Diels-Alder reactions, and transition-metal-catalyzed cascade reactions can be employed, utilizing the existing functionality of isoquinolin-7-ol derivatives. For instance, the hydroxyl group can be used to tether a side chain, which can then undergo a subsequent ring-closing reaction onto the isoquinoline core. This strategy allows for the regioselective construction of intricate polycyclic systems that are prevalent in natural products and biologically active molecules. chemrxiv.orgrsc.org

| Synthetic Strategy | Derivative of Isoquinolin-7-ol | Resulting Fused System | Key Transformation |

| Intramolecular Heck Reaction | 7-O-alkenyl-isoquinoline triflate | Pyrano[4,3,2-de]isoquinolines | Pd-catalyzed C-C bond formation |

| Pictet-Spengler Reaction | 7-Hydroxyisoquinoline-8-carbaldehyde | Benzo[g]isoquinolino[8,1-ab]carbolines | Acid-catalyzed cyclization |

| Inverse Electron-Demand Diels-Alder | 7-O-vinyl-isoquinoline | Furo[3,2-g]isoquinolines | [4+2] Cycloaddition |

| Ring-Closing Metathesis | 7-O-diallyl-isoquinoline | Oxepino[2,3-g]isoquinolines | Grubbs-catalyzed cyclization |

Utilization in Scaffold-Based Library Generation for Chemical Space Exploration

The exploration of chemical space is fundamental to the discovery of new molecules with desired properties, particularly in drug discovery. nih.govrsc.org Scaffold-based library generation is a powerful strategy wherein a common core structure (the scaffold) is systematically decorated with a variety of substituents. This compound is an ideal candidate for such an approach due to its functional handle (the hydroxyl group) and its status as a biologically relevant scaffold. rsc.org

By employing combinatorial chemistry or parallel synthesis techniques, the hydroxyl group can be reacted with a diverse set of building blocks. Furthermore, the isoquinoline core itself can be modified in subsequent steps. This multi-pronged derivatization allows for the rapid generation of a large and structurally diverse library of related compounds. nih.gov Cheminformatic analysis of such libraries helps in understanding structure-activity relationships and navigating the vastness of chemical space to identify novel bioactive agents. nih.gov

Applications in Catalysis and Materials Science (e.g., as a ligand, polymerization initiator)

The applications of isoquinoline derivatives extend beyond medicinal chemistry into the realms of catalysis and materials science. amerigoscientific.com The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Derivatives of Isoquinolin-7-ol can be designed as ligands for transition metal catalysts, where the electronic properties of the ligand can be tuned by modifying the substituents on the ring system. This can influence the activity and selectivity of the catalyst in various organic transformations.

In materials science, the rigid, planar structure of the isoquinoline ring makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials. amerigoscientific.com Furthermore, isoquinoline derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. amerigoscientific.com While less common, nitrogen-containing heterocycles can also be incorporated into structures that act as polymerization initiators, often activated by heat or light to generate reactive species that commence the polymerization process. fujifilm.com

Q & A

Q. How can researchers enhance the reproducibility of toxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.